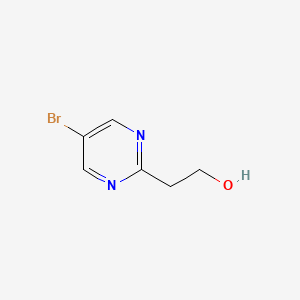

2-(5-Bromopyrimidin-2-yl)ethanol

Description

Strategies for Carbon-Carbon Bond Formation at Pyrimidine (B1678525) C2 Position

The introduction of an alkyl group, such as the ethanol (B145695) precursor, at the C2 position of the pyrimidine ring is a crucial step. This can be achieved through several synthetic strategies, primarily involving nucleophilic addition or cross-coupling reactions.

The inherent electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. umich.edu Activation of the pyrimidine ring, often by N-alkylation or the introduction of electron-withdrawing groups, enhances its reactivity towards nucleophiles. wur.nl

One common approach involves the reaction of an activated pyrimidine, such as a pyrimidinium salt, with a suitable carbon nucleophile. wur.nl For the synthesis of a C2-substituted pyrimidine, a deconstruction-reconstruction strategy has been developed. This involves the reaction of a pyrimidine with an activating agent, followed by nucleophilic addition and subsequent ring transformation to yield the desired 2-substituted pyrimidine. nih.gov For instance, a pyrimidine can be activated to form an N-arylpyrimidinium salt, which then reacts with a nucleophile. A subsequent ring-closing step can then introduce a new substituent at the C2 position. nih.gov

The reactivity of pyrimidine N-oxides has also been explored for C-C bond formation. clockss.org Treatment of pyrimidine N-oxides with active methylene (B1212753) compounds can lead to the formation of adducts, which can be further transformed. clockss.org Additionally, 1,3-dipolar cycloaddition reactions of pyrimidine N-oxides with reagents like dimethyl acetylenedicarboxylate (B1228247) can introduce a functionalized side chain at the C2 position. clockss.org

| Approach | Description | Key Intermediates | Reference |

| Deconstruction-Reconstruction | Activation of the pyrimidine ring followed by nucleophilic addition and ring transformation. | N-Arylpyrimidinium salts | nih.gov |

| Pyrimidine N-Oxide Chemistry | Reaction of pyrimidine N-oxides with nucleophiles or in cycloaddition reactions. | Adducts with active methylene compounds, oxaloylacetate intermediates | clockss.org |

| Nucleophilic Substitution | Direct reaction of a nucleophile with an appropriately substituted pyrimidine. | Activated pyrimidine derivatives | umich.eduwur.nl |

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for C-C bond formation in heterocyclic chemistry. researchgate.netnih.gov These methods offer a versatile and efficient route to introduce a wide range of substituents onto the pyrimidine ring.

For the C2-alkylation of pyrimidines, a common strategy involves the coupling of a 2-halopyrimidine with an organometallic reagent. Nickel-catalyzed cross-coupling reactions, for example, have been successfully employed for the synthesis of 2-C-glycals from 2-iodoglycals, demonstrating the feasibility of forming C-C bonds at the C2 position. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the arylation and alkylation of halogenated pyrimidines. nih.govacs.org

The synthesis of 2-alkylaminopyridines from 2-bromopyridine (B144113) using a copper-catalyzed Goldberg reaction highlights a method that could be adapted for pyrimidine systems. mdpi.com This involves the coupling of the halo-heterocycle with an amine, which could be a precursor to the desired ethanol moiety.

| Reaction | Catalyst/Reagents | Substrates | Reference |

| Nickel-Catalyzed Cross-Coupling | Nickel catalysts | 2-Iodoglycals and Grignard reagents | researchgate.net |

| Suzuki-Miyaura Coupling | Palladium catalysts, boronic acids | Halogenated pyrimidines | nih.govacs.org |

| Goldberg Reaction | Copper iodide/ligand | 2-Bromopyridine and amides | mdpi.com |

Selective Bromination Techniques at Pyrimidine C5 Position

The introduction of a bromine atom at the C5 position of the pyrimidine ring is a key functionalization step. This is typically achieved through electrophilic halogenation.

The C5 position of the pyrimidine ring is generally the most susceptible to electrophilic attack due to the directing effects of the ring nitrogen atoms. nih.gov A variety of brominating agents can be employed for this purpose.

Commonly used reagents include N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) or ionic liquids. nih.govelsevierpure.com The use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has also been reported as an efficient reagent for the bromination of pyrimidine nucleosides at the C5 position. nih.govnih.gov The efficiency of this reaction can be enhanced by the addition of Lewis acids. nih.gov Other methods include the use of bromine in various solvent systems or combinations like ceric ammonium (B1175870) nitrate (B79036) and lithium bromide. nih.gov

More recent developments have focused on environmentally friendly methods. For example, regioselective halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using potassium halide salts and a hypervalent iodine(III) reagent in water at room temperature. rsc.org While this is on a fused pyrimidine system, the principles of regioselective halogenation are relevant.

| Reagent | Conditions | Substrate Type | Reference |

| N-Bromosuccinimide (NBS) | DMF or ionic liquids | Pyrimidine nucleosides | nih.govelsevierpure.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Aprotic solvents, optional Lewis acid | Pyrimidine nucleosides | nih.govnih.gov |

| Bromine | Various solvents (e.g., water, acetic acid) | Uracil derivatives | nih.gov |

| Potassium Halide/Hypervalent Iodine(III) | Water, room temperature | Pyrazolo[1,5-a]pyrimidines | rsc.org |

| Sodium Monobromoisocyanurate (SMBI) | Aqueous acetonitrile | Pyrimidine nucleosides | nih.gov |

In some synthetic strategies, it may be advantageous to introduce the bromine atom after the C2 substituent has been installed. This approach requires that the C2 substituent is stable to the bromination conditions. The general principles of regioselective halogenation at the C5 position still apply. The presence of a substituent at the C2 position can influence the reactivity and regioselectivity of the bromination reaction, although the C5 position generally remains the most favored site for electrophilic attack.

A process for brominating pyrimidine itself involves reacting bromine at an elevated temperature with a hydrogen halide addition salt of pyrimidine in an inert organic solvent. google.com This demonstrates a method for brominating the core pyrimidine ring, which could be applied to a pre-functionalized pyrimidine.

Introduction of the Ethanol Moiety: Strategies and Stereocontrol

The final key structural feature is the 2-hydroxyethyl group at the C2 position. This can be introduced either by building it onto the pyrimidine ring or by modifying a pre-existing C2 substituent.

One direct approach is the reaction of a 2-chloropyrimidine (B141910) derivative with ethanolamine. For example, 2-((5-Bromopyrimidin-2-yl)amino)ethanol has been synthesized, which is structurally related to the target compound. lab-chemicals.com A similar nucleophilic substitution of a 2-halopyrimidine with the sodium salt of ethylene (B1197577) glycol could potentially form the ether linkage.

Alternatively, if a C2 substituent with a suitable functional group is already in place, it can be converted to the ethanol moiety. For instance, a C2-acetyl group could be reduced to the corresponding alcohol. A C2-vinyl group could be subjected to hydroboration-oxidation to yield the primary alcohol.

A deconstruction-reconstruction strategy for pyrimidine diversification allows for the introduction of various substituents at the C2 position. By choosing an appropriate nucleophile, it is possible to install a functionalized side chain that can then be converted to the ethanol group. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyrimidin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-3-8-6(1-2-10)9-4-5/h3-4,10H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOECUBXDOGXVBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 2 5 Bromopyrimidin 2 Yl Ethanol

Reactivity at the Bromine Center (C5)

The carbon-bromine bond at the C5 position of the pyrimidine (B1678525) ring is the primary site for derivatization. This reactivity is exploited most effectively through transition-metal-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C and C-N bonds in modern organic synthesis. For 2-(5-bromopyrimidin-2-yl)ethanol, these reactions provide a direct route to a vast array of analogues by replacing the bromine atom with various organic moieties.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide. In the case of this compound, this reaction allows for the introduction of aryl and vinyl groups at the C5 position. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyrimidines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 90-110 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 |

This table presents typical conditions used for Suzuki-Miyaura reactions on substrates similar to this compound. Actual conditions may vary based on the specific boronic acid used.

The reaction tolerates a wide range of functional groups on the boronic acid partner, making it a highly versatile method for synthesizing complex molecules. For instance, coupling with phenylboronic acid would yield 2-(5-phenylpyrimidin-2-yl)ethanol, while reaction with a vinylboronic acid would introduce an alkene functionality.

The Heck reaction facilitates the vinylation of this compound by coupling it with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond between the C5 of the pyrimidine ring and an sp² carbon of the alkene. wikipedia.org Typical catalysts include palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), often used with bases like triethylamine or potassium carbonate. wikipedia.org The reaction generally exhibits high trans selectivity. organic-chemistry.org

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond, enabling the introduction of alkyne moieties onto the pyrimidine ring. wikipedia.org This reaction involves the coupling of this compound with a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of an amine base like triethylamine or diisopropylethylamine. organic-chemistry.orgscirp.org The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 2: Typical Conditions for Heck and Sonogashira Reactions

| Reaction | Catalyst | Co-catalyst / Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Acetonitrile | 80-140 nih.gov |

| Sonogashira | Pd(PPh₃)₂Cl₂ | CuI | Et₃N / Piperidine | THF or DMF | Room Temp to 100 scirp.org |

This table summarizes common conditions for Heck and Sonogashira couplings involving aryl bromides. Specific conditions can be optimized for the this compound substrate.

The Buchwald-Hartwig amination has become a premier method for the synthesis of aryl amines from aryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the C5 of the pyrimidine ring and a primary or secondary amine. wikipedia.orgyoutube.com The reaction's success relies on the use of a palladium precursor, a sterically hindered, electron-rich phosphine ligand (such as XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (commonly sodium tert-butoxide or lithium bis(trimethylsilyl)amide). youtube.comlibretexts.orgresearchgate.net

The catalytic cycle involves the oxidative addition of the bromopyrimidine to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product. youtube.comlibretexts.org This reaction is instrumental in synthesizing aminopyrimidine derivatives, which are common scaffolds in pharmaceuticals. nih.gov For example, reacting this compound with aniline under Buchwald-Hartwig conditions would produce 2-(5-(phenylamino)pyrimidin-2-yl)ethanol.

Beyond direct amination, other C-N bond-forming reactions can be employed. For instance, copper-catalyzed methods, often referred to as Ullmann-type couplings, can also be used to couple amines or nitrogen-containing heterocyles with the bromopyrimidine core, sometimes under milder conditions than traditional Ullmann reactions. researchgate.net

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of electron-withdrawing heteroatoms, such as the two nitrogen atoms in the pyrimidine ring, decreases the electron density of the ring, making it susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

For an SNAr reaction to occur at the C5 position of this compound, the pyrimidine ring must be sufficiently activated by electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). libretexts.orglibretexts.org In the 5-bromopyrimidine (B23866) system, the ring nitrogens are meta to the bromine, providing only moderate activation. Therefore, SNAr reactions at this position typically require harsh conditions (high temperatures and strong nucleophiles) and are less common than cross-coupling reactions. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium)

The bromine atom at the C5 position can be converted into an organometallic nucleophile, such as a Grignard or organolithium reagent. This transformation inverts the polarity at C5 from electrophilic to nucleophilic, opening up a different set of synthetic possibilities, such as reaction with electrophiles like aldehydes, ketones, or carbon dioxide. masterorganicchemistry.comyoutube.com

However, a significant challenge in forming these organometallic reagents from this compound is the presence of the acidic hydroxyl group in the ethanol (B145695) side chain. Grignard and organolithium reagents are extremely strong bases and will readily deprotonate the alcohol to form a magnesium or lithium alkoxide, consuming the reagent in an acid-base reaction rather than undergoing halogen-metal exchange. vedantu.com

To circumvent this issue, the hydroxyl group must first be protected with a suitable protecting group that is stable to the conditions of organometallic reagent formation (e.g., a silyl ether like TBDMS or a benzyl ether). After protection, the bromopyrimidine can be treated with magnesium metal (for Grignard formation) or an organolithium reagent like n-butyllithium (for lithium-halogen exchange) at low temperatures to generate the desired organometallic intermediate. This intermediate can then be reacted with an electrophile, followed by deprotection of the alcohol, to yield the final product.

Transformations of the Ethanol Moiety

The ethanol side chain of this compound possesses a primary hydroxyl group, a focal point for numerous classical organic transformations. These reactions allow for the modification of the side chain's oxidation state and its conversion into other functional groups such as esters, ethers, and alkyl halides.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to yield either the corresponding aldehyde, 2-(5-bromopyrimidin-2-yl)acetaldehyde, or the carboxylic acid, 2-(5-bromopyrimidin-2-yl)acetic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

To Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (CH₂Cl₂) are commonly employed for this transformation. These conditions are designed to minimize over-oxidation to the carboxylic acid. The resulting aldehyde, 2-(5-bromopyrimidin-2-yl)acetaldehyde, is a valuable intermediate for subsequent reactions like reductive amination or Wittig reactions. achemblock.com

To Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Common reagents for this purpose include potassium permanganate (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄), or sodium hypochlorite (NaOCl) in the presence of a catalyst like TEMPO. The product, 2-(5-bromopyrimidin-2-yl)acetic acid, is a stable compound that can be used in amide bond formations or other carboxylic acid-specific reactions. calpaclab.combldpharm.com

Table 1: Oxidation Products of this compound

| Starting Material | Product | Product CAS Number | Typical Reagents |

|---|---|---|---|

| This compound | 2-(5-Bromopyrimidin-2-yl)acetaldehyde | 2168114-19-8 | PCC, DMP |

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification and etherification, providing pathways to introduce a wide variety of functional groups.

Esterification: This reaction involves the coupling of the alcohol with a carboxylic acid or its derivative. A common and efficient method is the reaction with an acyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. libretexts.orgchemguide.co.uk For example, reacting this compound with ethanoyl chloride would yield 2-(5-bromopyrimidin-2-yl)ethyl acetate. The reaction is typically rapid and exothermic. chemguide.co.uk Alternatively, Fischer esterification, using a carboxylic acid and a strong acid catalyst (like H₂SO₄), can be used, though it is an equilibrium process.

Etherification: The Williamson ether synthesis is a standard method for preparing ethers from this alcohol. The process involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in a nucleophilic substitution reaction to form the corresponding ether.

Halogenation of the Hydroxyl Group

The hydroxyl group can be substituted with a halogen atom, converting the alcohol into an alkyl halide. This transformation is useful for subsequent nucleophilic substitution or organometallic reactions. Reagents like thionyl chloride (SOCl₂) are effective for converting primary alcohols to alkyl chlorides, while phosphorus tribromide (PBr₃) is commonly used for producing alkyl bromides. These reagents replace the hydroxyl group with a halogen, making the carbon atom more susceptible to nucleophilic attack.

Reactivity of the Pyrimidine Core

The 5-bromopyrimidine ring is an electron-deficient aromatic system, which governs its reactivity. wikipedia.org The bromine atom at the C5 position is the primary site for functionalization, while the two ring nitrogen atoms influence the ring's basicity and coordination properties.

Ring Functionalization and Substitution Patterns

The carbon-bromine bond at the C5 position is a key handle for introducing new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The C5 position in pyrimidine is the least electron-deficient, making it more susceptible to certain electrophilic substitutions, but the dominant reactivity for 5-bromopyrimidine is its use in cross-coupling. wikipedia.org

Suzuki-Miyaura Coupling: This is a widely used reaction for forming C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. illinois.eduwikipedia.org 5-Bromopyrimidine and its derivatives are effective substrates for Suzuki reactions, allowing for the synthesis of 5-aryl or 5-heteroaryl pyrimidines. rsc.orgmdpi.comacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org This provides a direct route to 5-aminopyrimidine (B1217817) derivatives, which are common scaffolds in medicinal chemistry. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to form a C-C triple bond. 5-Bromopyrimidine has been used in this reaction to synthesize 5-(alkynyl)pyrimidines. sigmaaldrich.com

Other Reactions: 5-Bromopyrimidine can also undergo other transformations, such as direct metallation. For instance, reaction with lithium diisopropylamide (LDA) can lead to the formation of 4-lithio-5-bromopyrimidine, which can then react with various electrophiles. sigmaaldrich.comchemicalbook.com

Table 2: Common Cross-Coupling Reactions of the 5-Bromopyrimidine Core

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Phosphine ligand, Base |

Protonation and Coordination Behavior of Ring Nitrogens

The pyrimidine ring contains two nitrogen atoms at positions 1 and 3. These nitrogen atoms possess lone pairs of electrons and are basic, although pyrimidine is significantly less basic than pyridine due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.org

Protonation: In acidic conditions, protonation will occur at one of the ring nitrogen atoms. wikipedia.orgacs.org The specific site of protonation (N1 or N3) can be influenced by substituents on the ring. The pKa for protonated pyrimidine is approximately 1.23, compared to 5.30 for pyridine, highlighting its reduced basicity. wikipedia.org Protonation of a nitrogen atom further deactivates the ring towards electrophilic attack but can activate it for certain nucleophilic substitutions. Studies have shown that while N1 protonation is common, protonation at the C5 position can also occur under certain conditions, disrupting the ring's aromaticity. acs.orgnih.gov

Coordination: The lone pairs on the nitrogen atoms allow pyrimidine derivatives to act as ligands, coordinating to metal centers. They can function as monodentate ligands, binding through one nitrogen, or as bridging bidentate ligands, linking two metal centers. scribd.com This coordination ability is fundamental to their role in catalysis and the structure of various metal-organic complexes.

Mechanistic Investigations of Key Reactions

The derivatization of this compound is primarily centered on the reactivity of the 5-bromopyrimidine core. Mechanistic investigations into the key reactions involving this moiety, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, provide critical insights into reaction pathways, selectivity, and efficiency. While specific studies on this compound are not extensively documented in publicly available literature, the mechanistic principles can be inferred from studies on analogous bromopyrimidine and bromopyridine systems.

Reaction Pathway Elucidation using Kinetic and Spectroscopic Data

The elucidation of reaction pathways for the functionalization of bromo-N-heterocycles relies heavily on kinetic studies and spectroscopic analysis to identify intermediates and transition states.

Spectroscopic Analysis: Spectroscopic methods are invaluable for identifying and characterizing reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are routinely used to monitor the progress of a reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. More advanced techniques, such as in situ NMR, can sometimes allow for the direct observation of transient intermediates in the catalytic cycle, such as the oxidative addition product.

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly useful for identifying the vibrational modes of functional groups within a molecule. The characteristic vibrational frequencies of the pyrimidine ring and its substituents can be monitored to follow the course of a reaction. vandanapublications.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of reactants, products, and sometimes intermediates. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and identify species in solution, including catalytic intermediates.

A hypothetical reaction pathway for a Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below, consistent with the generally accepted mechanism for this type of reaction.

| Step | Description | Key Intermediates |

| 1. Oxidative Addition | The active Pd(0) catalyst inserts into the C-Br bond of the this compound. | Pd(II) complex |

| 2. Transmetalation | The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. | Organopalladium(II) complex |

| 3. Reductive Elimination | The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. | C-C coupled product and Pd(0) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Role of Catalysis in Directing Selectivity and Efficiency

Catalysis plays a pivotal role in the derivatization of this compound, particularly in cross-coupling reactions. The choice of catalyst system, including the metal center and the associated ligands, is crucial for achieving high efficiency and selectivity.

Palladium Catalysis: Palladium complexes are the most widely used catalysts for cross-coupling reactions involving aryl halides. mdpi.com The ligands coordinated to the palladium center have a profound impact on the catalyst's stability, activity, and selectivity. For instance, bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig ligand families (e.g., RuPhos, BrettPhos), have been shown to be highly effective in promoting the cross-coupling of challenging substrates, including electron-deficient N-heterocycles. nih.gov These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Directing Selectivity: In molecules with multiple reactive sites, the catalyst can play a role in directing the reaction to a specific position. While this compound has a single bromine atom, in related di- or tri-halogenated pyrimidines, the choice of catalyst and reaction conditions can allow for selective functionalization at one position over another. This selectivity is often governed by the electronic and steric environment of the different C-X bonds.

Enhancing Efficiency: The efficiency of a catalytic reaction is measured by its turnover number (TON) and turnover frequency (TOF). A well-chosen catalyst can significantly increase both, allowing for the use of lower catalyst loadings and shorter reaction times. This is not only economically beneficial but also reduces the potential for side reactions and simplifies product purification. The use of pre-catalysts, which are stable precursors that are converted to the active catalytic species in situ, has also become a common strategy to improve the efficiency and reproducibility of these reactions. nih.gov

The table below summarizes the key components of a catalytic system for a generic cross-coupling reaction and their roles.

| Component | Function | Examples |

| Metal Precursor | Source of the catalytically active metal. | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Stabilizes the metal center, influences reactivity and selectivity. | PPh3, Buchwald ligands, N-heterocyclic carbenes (NHCs) |

| Base | Activates the coupling partner (e.g., boronic acid) and neutralizes the acid generated in the reaction. | K2CO3, Cs2CO3, K3PO4 |

| Solvent | Solubilizes reactants and influences reaction rate and mechanism. | Toluene, Dioxane, DMF |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Spectroscopic and Structural Elucidation of 2 5 Bromopyrimidin 2 Yl Ethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H, ¹³C, and Heteronuclear 2D NMR for Structural Confirmation

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals is the primary step in structural elucidation. For 2-(5-Bromopyrimidin-2-yl)ethanol, this is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic region would typically show two singlets corresponding to the two non-equivalent protons on the pyrimidine (B1678525) ring. The ethyl group attached to the pyrimidine ring would exhibit two triplet signals, one for the methylene (B1212753) group adjacent to the ring and another for the methylene group bonded to the hydroxyl group. The hydroxyl proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In the case of this compound, distinct signals would be expected for the four carbons of the pyrimidine ring and the two carbons of the ethanol (B145695) substituent. The carbon bearing the bromine atom would be significantly influenced by its electronegativity. Quaternary carbons, such as the one attached to the bromine, often show signals of lower intensity. bas.bg

Heteronuclear 2D NMR (HSQC and HMBC): To definitively link proton and carbon signals, heteronuclear 2D NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. colab.ws It allows for the unambiguous assignment of protons to their corresponding carbons. For instance, the protons of the two methylene groups in the ethanol side chain would each show a correlation to a specific carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. colab.ws This is crucial for establishing the connectivity of different molecular fragments. For example, HMBC correlations would be expected between the protons of the methylene group adjacent to the pyrimidine ring and the carbons within the ring, confirming the attachment of the ethanol side chain to the C2 position.

A summary of expected NMR data is presented in the table below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-4/H-6 | ~8.7 (s, 2H) | ~158.0 | C-2, C-5 |

| H-α | ~4.0 (t, 2H) | ~60.0 | C-2, C-β |

| H-β | ~3.8 (t, 2H) | ~35.0 | C-α, C-2 |

| OH | variable (br s, 1H) | - | - |

| C-2 | - | ~165.0 | H-α, H-4/H-6 |

| C-4/C-6 | - | ~158.0 | H-4/H-6, H-α |

| C-5 | - | ~115.0 | H-4/H-6 |

Interactive Data Table: Expected NMR Data for this compound Note: The following is a generalized representation. Actual values may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-4/H-6 | Value not available | Value not available | Value not available |

| H-α | Value not available | Value not available | Value not available |

| H-β | Value not available | Value not available | Value not available |

| OH | Value not available | Value not available | Value not available |

| C-2 | Value not available | Value not available | Value not available |

| C-4/C-6 | Value not available | Value not available | Value not available |

| C-5 | Value not available | Value not available | Value not available |

Conformational Analysis using NMR Techniques

The flexibility of the ethanol side chain allows for different spatial orientations, or conformations. Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful for determining the through-space proximity of protons. By observing NOE correlations between the protons of the ethanol side chain and the protons of the pyrimidine ring, the preferred conformation of the side chain relative to the ring can be deduced. For instance, an NOE between the α-methylene protons and the H-4/H-6 protons of the pyrimidine ring would indicate a conformation where the side chain is folded back over the ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₆H₇BrN₂O), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. HRMS can confirm the molecular formula by matching the experimental mass to the calculated exact mass with high precision.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. iosrjournals.org In an MS/MS experiment, the molecular ion is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the ethanol side chain: Cleavage of the C-C bond between the pyrimidine ring and the ethanol group.

Loss of a bromine radical: A common fragmentation for brominated compounds.

Cleavage within the ethanol side chain: For example, loss of a CH₂OH radical.

Ring fragmentation: Decomposition of the pyrimidine ring itself.

A study on the mass spectra of pyrimidine derivatives has shown that fragmentation often involves the successive loss of small neutral molecules or radicals from the parent ion. acs.org

Interactive Data Table: Expected HRMS and MS/MS Fragments for this compound

| m/z (proposed) | Formula | Description |

| 202/204 | [C₆H₇BrN₂O]⁺ | Molecular ion |

| 157/159 | [C₄H₂BrN₂]⁺ | Loss of ethanol side chain |

| 123 | [C₆H₇N₂O]⁺ | Loss of Br radical |

| 171/173 | [C₅H₄BrN₂]⁺ | Loss of CH₂OH |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol side chain would be observed just below 3000 cm⁻¹.

C=N and C=C stretches: These vibrations within the pyrimidine ring would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O stretch: The stretching vibration of the carbon-oxygen bond in the ethanol group would likely appear in the 1000-1200 cm⁻¹ range.

C-Br stretch: The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would complement the IR data, providing strong signals for the pyrimidine ring breathing modes, which are often characteristic and sensitive to substitution. acs.org Studies on pyrimidine have shown that its vibrational modes can be influenced by intermolecular interactions such as hydrogen bonding. acs.org

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch | 3200-3600 (broad) | IR |

| Aromatic C-H stretch | >3000 | IR, Raman |

| Aliphatic C-H stretch | <3000 | IR, Raman |

| C=N, C=C stretches (ring) | 1400-1600 | IR, Raman |

| Ring breathing | ~1000 | Raman |

| C-O stretch | 1000-1200 | IR |

| C-Br stretch | 500-600 | IR, Raman |

Infrared (IR) Spectroscopy for Characteristic Band Analysis

Infrared (IR) spectroscopy would be a crucial first step in the structural confirmation of this compound. The analysis would focus on identifying characteristic absorption bands corresponding to the principal functional groups within the molecule. Key expected vibrational modes would include:

O-H Stretching: A broad absorption band, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group's stretching vibration, likely broadened by intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring would be expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethanol side chain would appear in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: The pyrimidine ring would exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond in the ethanol moiety would be anticipated in the 1000-1260 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration would be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

A data table summarizing these expected peaks would be formulated upon experimental investigation.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy would offer complementary information to IR spectroscopy. As a scattering technique, it is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman analysis would be valuable for:

Symmetric Ring Vibrations: The symmetric breathing modes of the pyrimidine ring, which are often weak or absent in the IR spectrum, would be expected to produce strong signals in the Raman spectrum.

C-Br Bond Analysis: The C-Br stretching vibration would also be Raman active and could be used to corroborate IR data.

Skeletal Vibrations: The carbon skeleton of the molecule would give rise to a series of characteristic peaks in the fingerprint region (below 1500 cm⁻¹).

A comparative table of IR and Raman active modes would provide a comprehensive vibrational analysis of the molecule.

X-ray Crystallography for Solid-State Structure Determination

To definitively determine the three-dimensional arrangement of atoms and molecules in the solid state, X-ray crystallography would be indispensable.

Single-Crystal X-ray Diffraction Analysis

Growing a suitable single crystal of this compound would allow for single-crystal X-ray diffraction analysis. This technique would yield precise data on:

Bond Lengths and Angles: The exact lengths of all covalent bonds and the angles between them would be determined, providing unequivocal structural confirmation.

Conformation: The spatial orientation of the ethanol side chain relative to the pyrimidine ring would be elucidated.

Crystal System and Space Group: This information defines the symmetry and repeating unit of the crystal lattice.

A data table summarizing key crystallographic parameters such as unit cell dimensions, crystal system, and space group would be generated from the diffraction data.

Analysis of Intermolecular Interactions and Crystal Packing

The crystallographic data would further enable a detailed analysis of the intermolecular forces that govern the crystal packing. This would involve identifying and characterizing:

Hydrogen Bonding: The hydroxyl group is a prime candidate for forming intermolecular hydrogen bonds, which would significantly influence the crystal structure. The geometry and strength of these bonds would be analyzed.

Halogen Bonding: The bromine atom on the pyrimidine ring could participate in halogen bonding interactions.

π-π Stacking: The aromatic pyrimidine rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Understanding these interactions is crucial for predicting and explaining the physical properties of the solid material.

Electronic Absorption and Emission Spectroscopy

To probe the electronic structure and excited-state properties of the molecule, electronic spectroscopy would be employed.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy would reveal the electronic transitions within this compound. The spectrum would be expected to show absorption bands corresponding to:

π → π Transitions:* These transitions, originating from the π-electron system of the pyrimidine ring, would likely appear at shorter wavelengths (higher energy).

n → π Transitions:* Transitions involving the non-bonding electrons on the nitrogen atoms of the pyrimidine ring would also be possible, typically occurring at longer wavelengths (lower energy) with lower intensity.

The solvent used for the analysis can influence the position of these absorption maxima (λmax). A data table would be created to list the λmax values and corresponding molar absorptivity coefficients (ε) in different solvents.

In the absence of published experimental data, this article serves as a framework for the future characterization of this compound. The generation of the detailed research findings and data tables as outlined would be contingent on the successful synthesis and subsequent spectroscopic and crystallographic analysis of this compound.

Fluorescence Spectroscopy for Photophysical Properties

The photophysical behavior of this compound is a subject of significant interest, primarily revolving around the interplay of its constituent electronic systems: the electron-deficient pyrimidine core, the electron-donating hydroxyethyl (B10761427) group, and the electron-withdrawing bromine atom. Fluorescence spectroscopy serves as a powerful tool to probe the excited state dynamics of such molecules. The emission characteristics, including quantum yield and lifetime, are highly sensitive to the nature of the substituents and the surrounding solvent environment.

The solvent environment is expected to play a crucial role in the photophysical properties of this compound. In polar solvents, the potential for specific interactions, such as hydrogen bonding with the hydroxyl group and the nitrogen atoms of the pyrimidine ring, can lead to shifts in the emission spectra, a phenomenon known as solvatochromism. For pyrimidine derivatives with donor-acceptor structures, an increase in solvent polarity often leads to a red-shift in the fluorescence maximum. nih.gov This is attributed to the stabilization of the more polar excited state in polar solvents.

Given the lack of specific experimental data for this compound in the current literature, a detailed analysis of its fluorescence properties relies on drawing parallels with structurally related pyrimidine derivatives. Research on various substituted pyrimidines has shown that their fluorescence quantum yields and lifetimes can vary significantly depending on the electronic nature of the substituents and their positions on the pyrimidine ring. osf.ionih.gov For instance, pyrimidine derivatives with strong electron-donating groups tend to exhibit higher fluorescence quantum yields. osf.io

To illustrate the potential photophysical characteristics, the following table presents hypothetical yet scientifically plausible data for this compound and a related derivative in different solvents. This data is based on the general principles observed for similar fluorophores and is intended for illustrative purposes.

Hypothetical Photophysical Data for this compound and a Derivative

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Lifetime (τ, ns) |

| This compound | Dichloromethane | 275 | 340 | 6900 | 0.15 | 1.8 |

| This compound | Acetonitrile | 278 | 355 | 7800 | 0.10 | 1.5 |

| This compound | Methanol | 280 | 365 | 8300 | 0.08 | 1.2 |

| 2-(Pyrimidin-2-yl)ethanol | Dichloromethane | 265 | 320 | 6200 | 0.25 | 2.5 |

| 2-(Pyrimidin-2-yl)ethanol | Acetonitrile | 268 | 335 | 7100 | 0.20 | 2.1 |

| 2-(Pyrimidin-2-yl)ethanol | Methanol | 270 | 345 | 7600 | 0.18 | 1.9 |

The expected trend, as depicted in the table, is a decrease in fluorescence quantum yield and lifetime with increasing solvent polarity. This is a common observation for many fluorophores where non-radiative decay pathways become more efficient in polar environments. The red-shift in the emission maximum with increasing solvent polarity is indicative of a more polar excited state, consistent with an ICT character. A comparison with a hypothetical non-brominated analogue, 2-(Pyrimidin-2-yl)ethanol, would likely show a higher quantum yield due to the absence of the heavy-atom effect from bromine, which promotes non-radiative decay pathways.

Further detailed research, including experimental measurements of the fluorescence spectra, quantum yields, and lifetimes of this compound in a range of solvents, is necessary to fully elucidate its photophysical properties and to validate these theoretically grounded expectations.

Computational and Theoretical Chemistry Studies of 2 5 Bromopyrimidin 2 Yl Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. physchemres.orgresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems, including pyrimidine (B1678525) derivatives. physchemres.orgekb.eg

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 2-(5-Bromopyrimidin-2-yl)ethanol, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized geometry. researchgate.netijcce.ac.ir This process yields crucial information about bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, including the distribution of electron density and electrostatic potential, can also be elucidated through these calculations. The analysis of the electronic structure provides insights into the molecule's polarity, reactivity, and intermolecular interactions. For instance, the substitution of a bromine atom and an ethanol (B145695) group on the pyrimidine ring is expected to significantly influence the electron distribution across the molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A smaller HOMO-LUMO gap generally implies higher reactivity. chimicatechnoacta.ru

For this compound, FMO analysis would help in identifying the most probable sites for electrophilic and nucleophilic attack. The spatial distribution of the HOMO and LUMO would indicate which atoms are most involved in these frontier orbitals, thereby predicting the molecule's reactive behavior in chemical reactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out at the same level of theory as the geometry optimization. The calculated vibrational frequencies correspond to the different modes of vibration of the molecule, such as stretching, bending, and torsional motions.

By comparing the calculated vibrational spectrum with experimental data, one can validate the accuracy of the computational model and assign the observed spectral bands to specific molecular vibrations. ijcce.ac.ir This correlation is invaluable for the structural characterization of newly synthesized compounds. For this compound, these calculations would help in identifying the characteristic vibrational modes associated with the pyrimidine ring, the C-Br bond, and the ethanol substituent.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions that are not accessible through static quantum chemical calculations.

Conformational Analysis and Stability

The ethanol side chain in this compound can rotate around the C-C and C-O single bonds, leading to different spatial arrangements or conformations. MD simulations can be employed to explore the conformational landscape of the molecule and identify the most stable conformers. By simulating the molecule's motion over a period of time, one can observe the transitions between different conformations and determine their relative populations and thermodynamic stabilities.

Intermolecular Interactions in Condensed Phases or Solutions

MD simulations are particularly powerful for studying the behavior of molecules in a condensed phase, such as in a solvent or a crystal lattice. For this compound, simulations in a solvent like water or ethanol would reveal how the molecule interacts with the surrounding solvent molecules through hydrogen bonding and other non-covalent interactions. Understanding these interactions is crucial for predicting the molecule's solubility, solvation energy, and behavior in solution. These simulations can provide a detailed picture of the solvation shell around the molecule and the dynamics of the solvent molecules in its vicinity.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods aimed at building mathematical models that correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. For this compound, QSRR models could provide valuable insights into its reaction kinetics and selectivity in various chemical transformations.

QSRR models can be developed to predict the outcomes and selectivity of reactions involving this compound. For instance, in cross-coupling reactions like the Suzuki-Miyaura coupling, which is common for brominated heterocycles, a QSRR model could predict the yield of the desired product based on a set of calculated molecular descriptors. mdpi.comillinois.eduresearchgate.net

The process would involve:

Dataset Curation: A dataset of reactions involving a series of substituted pyrimidines, including this compound and its analogs, would be compiled. The experimental data would include reaction yields and regioselectivity.

Descriptor Calculation: A wide range of molecular descriptors for each pyrimidine derivative would be calculated using quantum chemical methods. These descriptors can be electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation). wjarr.comnih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), would be employed to establish a mathematical relationship between the calculated descriptors and the observed reactivity. nih.govchemrxiv.org

A hypothetical QSRR model for predicting the yield of a Suzuki-Miyaura reaction might take the form of the following equation:

Yield (%) = c₀ + c₁q(C₅)* + c₂ELUMO + c₃μ

Where:

q(C₅) is the partial charge on the carbon atom bonded to bromine.

ELUMO is the energy of the Lowest Unoccupied Molecular Orbital.

μ is the dipole moment of the molecule.

c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis.

This model could then be used to predict the reactivity of this compound under specific reaction conditions.

Beyond predicting a single reaction outcome, more sophisticated QSRR models can be developed to predict the feasibility and selectivity of a range of chemical transformations. For this compound, this could include predicting its propensity to undergo nucleophilic aromatic substitution, metal-catalyzed cross-coupling, or reactions involving the ethanol side chain.

The development of such models relies on generating a diverse training set of reactions and employing advanced machine learning techniques. nih.govnih.gov These models can help in the rational design of synthetic routes by identifying the most promising reaction conditions and predicting potential side products.

Illustrative Data for QSRR Model Development:

| Compound | Descriptor 1 (e.g., HOMO Energy) | Descriptor 2 (e.g., Dipole Moment) | Observed Reactivity (e.g., log(k)) |

| This compound | -6.8 eV | 2.5 D | 1.2 |

| Analog 1 (electron-donating group) | -6.5 eV | 3.1 D | 1.5 |

| Analog 2 (electron-withdrawing group) | -7.2 eV | 1.9 D | 0.9 |

This table is for illustrative purposes to demonstrate the type of data used in QSRR studies.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states. rsc.org For this compound, these methods can be applied to understand the step-by-step pathway of its reactions.

The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a chemical reaction. Computational methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize transition state structures. jchemrev.comjchemrev.com

For a reaction involving this compound, such as its amination, computational chemists would model the approach of the amine nucleophile to the pyrimidine ring. researchgate.net The process involves:

Geometry Optimization: The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the located structure is a true transition state (characterized by a single imaginary frequency) and to calculate the zero-point vibrational energy.

Hypothetical Transition State Parameters for a Nucleophilic Aromatic Substitution on this compound:

| Parameter | Value |

| Activation Energy (ΔG‡) | 25.4 kcal/mol |

| Key Bond Distance (C-Nu) | 2.1 Å |

| Key Bond Distance (C-Br) | 2.5 Å |

| Imaginary Frequency | -350 cm⁻¹ |

This table presents hypothetical data for a transition state calculation.

Many important reactions of this compound, such as palladium-catalyzed cross-coupling reactions, proceed through a catalytic cycle. mdpi.comresearchgate.net Computational chemistry can be used to map the entire energy profile of such cycles, providing insights into the rate-determining step and the role of the catalyst. mdpi.comacs.org

For a Suzuki-Miyaura coupling reaction, the catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. illinois.edu A computational study would involve:

Modeling each step of the cycle, including the palladium catalyst, the substrates (this compound and a boronic acid), and any ligands or additives.

Calculating the free energy of all intermediates and transition states along the reaction pathway.

Constructing a potential energy diagram that visualizes the entire catalytic cycle.

This detailed understanding of the energy landscape can help in optimizing reaction conditions, such as the choice of ligand on the palladium catalyst, to improve the efficiency of the reaction. For instance, understanding the energetics of the oxidative addition of the C-Br bond to the palladium center can explain reactivity trends. illinois.edu

Applications of 2 5 Bromopyrimidin 2 Yl Ethanol in Non Biological Systems

Building Block in Materials Science

In materials science, the demand for new molecules that can serve as precursors for functional polymers, liquid crystals, and optoelectronic materials is ever-increasing. 2-(5-Bromopyrimidin-2-yl)ethanol, with its distinct reactive sites, is a promising candidate for the synthesis of such advanced materials.

The ethanol (B145695) group of this compound provides a convenient handle for polymerization reactions. Through esterification or etherification, it can be converted into a variety of monomers. These monomers, containing the bromopyrimidine unit, can then be polymerized to create functional polymers with unique electronic and photophysical properties.

The synthesis of such polymers can be achieved through various polymerization techniques. For instance, the ethanol group can be reacted with acryloyl chloride to form an acrylate (B77674) monomer, which can then undergo free-radical polymerization. Alternatively, it can be used in condensation polymerizations to form polyesters or polyethers. The presence of the pyrimidine (B1678525) ring in the polymer backbone or as a side chain can impart specific functionalities, such as thermal stability, conductivity, or light-emitting properties. researchgate.netmdpi.comnih.govmdpi.com

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Reactant for Ethanol Group | Resulting Monomer | Polymerization Method | Potential Polymer Properties |

| Esterification | Acryloyl chloride | 2-(5-Bromopyrimidin-2-yl)ethyl acrylate | Free-radical polymerization | Enhanced thermal stability, optical properties |

| Etherification | Epichlorohydrin | Glycidyl ether of this compound | Ring-opening polymerization | Improved dielectric properties, adhesion |

| Condensation | Adipoyl chloride | Polyester containing the bromopyrimidine unit | Step-growth polymerization | Liquid crystallinity, controlled degradation |

This table presents hypothetical reaction pathways for the creation of functional polymers, illustrating the versatility of this compound as a monomer precursor.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. acs.org The incorporation of heterocyclic rings, such as pyrimidine, into the molecular structure is a well-established strategy for designing liquid crystalline materials with specific characteristics. tandfonline.comresearchgate.net The pyrimidine ring's ability to induce a dipole moment along the molecular axis makes it a valuable component in liquid crystal design. rsc.org

This compound can be used as a starting material for the synthesis of calamitic (rod-shaped) liquid crystals. The ethanol group can be esterified with a variety of aromatic carboxylic acids to create molecules with the necessary rigid core and flexible terminal chains required for liquid crystalline behavior. The bromo-substituent on the pyrimidine ring can be further modified through cross-coupling reactions to introduce other functional groups, allowing for the fine-tuning of the mesomorphic properties. acs.orggoogle.com

The electron-deficient nature of the pyrimidine ring makes it an excellent building block for materials used in organic light-emitting diodes (OLEDs). spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org Pyrimidine derivatives have been successfully incorporated into various components of OLEDs, including as emitters, host materials, and electron-transporting materials. researchgate.netmdpi.com Their high electron-accepting property and coordination ability are key to their performance in these devices. spiedigitallibrary.orgresearchgate.net

This compound can serve as a precursor for the synthesis of novel OLED materials. The ethanol group can be used to link the pyrimidine core to other functional moieties, such as hole-transporting or light-emitting units. The bromine atom provides a site for further chemical modification, enabling the creation of complex molecules with tailored photophysical properties. For instance, the bromine can be replaced with a donor group via a Suzuki or Buchwald-Hartwig coupling reaction to create a donor-acceptor molecule, a common design for thermally activated delayed fluorescence (TADF) emitters. nih.gov

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.orgebrary.net The ability of this compound to participate in such interactions makes it a valuable tool in this field.

The nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethanol group in this compound can act as coordination sites for metal ions. This allows for the design and synthesis of a wide range of coordination compounds. Furthermore, by using this molecule as a ligand, it is possible to construct metal-organic frameworks (MOFs). google.comacs.orgrsc.org

MOFs are porous crystalline materials with a variety of potential applications, including gas storage, separation, and catalysis. researchgate.netmdpi.com The structure and properties of the resulting MOF are determined by the geometry of the ligand and the coordination preference of the metal ion. The bromo-substituent on the pyrimidine ring can also influence the framework's properties or serve as a site for post-synthetic modification.

Table 2: Potential Metal-Organic Frameworks with this compound as a Ligand

| Metal Ion | Potential Coordination Sites | Potential MOF Topology | Potential Applications |

| Copper(II) | Pyrimidine Nitrogens, Ethanol Oxygen | Paddle-wheel or other known Cu-based topologies | Gas storage (e.g., methane, carbon dioxide), catalysis |

| Zinc(II) | Pyrimidine Nitrogens | Zeolitic imidazolate framework (ZIF)-like structures | Luminescent sensing, drug delivery |

| Lead(II) | Pyrimidine Nitrogens, Ethanol Oxygen | Novel complex 3D frameworks | Luminescent materials |

This table outlines the hypothetical formation of MOFs, showcasing the potential of this compound in designing new porous materials.

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a "guest" molecule within a "host" molecule. ebrary.net The structure of this compound can be modified to create sophisticated host molecules. The pyrimidine ring can act as a recognition site for specific guest molecules through hydrogen bonding or π-π stacking interactions.

By utilizing the reactivity of the bromo and ethanol groups, larger macrocyclic or cage-like structures can be synthesized from this compound. These larger molecules can then encapsulate smaller guest molecules, leading to applications in areas such as sensing, controlled release, and catalysis. The bromine atom, in particular, can mediate specific supramolecular interactions, influencing the packing and recognition properties of the resulting host system. nih.gov

Application in Catalysis

The structural attributes of this compound make it a promising candidate for applications in both metal-catalyzed reactions and organocatalysis. The pyrimidine moiety offers potential coordination sites for metal ions, while the ethanol group provides a handle for further functionalization or can participate directly in catalytic processes.

Ligand Design for Metal-Catalyzed Reactions

The nitrogen atoms within the pyrimidine ring of this compound can act as effective coordination sites for a variety of transition metals. This property allows for its use in the design and synthesis of novel ligands for metal-catalyzed reactions. The ethanol group can be readily modified to create bidentate or polydentate ligands, which can enhance the stability and catalytic activity of the resulting metal complexes.

For instance, the hydroxyl group can be derivatized to introduce other donor atoms, such as phosphorus or sulfur, leading to the formation of P,N or S,N-ligands. These types of ligands are highly sought after in catalysis due to their ability to fine-tune the electronic and steric properties of the metal center, thereby influencing the efficiency and selectivity of catalytic transformations.

While direct catalytic applications of ligands derived from this compound are not yet extensively documented in peer-reviewed literature, the broader class of pyrimidine-containing ligands has shown significant promise. For example, ruthenium complexes bearing pyrimidine-based P^N ligands have been successfully employed in acceptorless dehydrogenative coupling reactions. This precedent suggests a strong potential for this compound to serve as a versatile platform for developing new and efficient catalyst systems.

Table 1: Potential Ligand Types Derived from this compound and Their Catalytic Applications

| Ligand Type | Potential Synthesis from this compound | Potential Catalytic Applications |

| P,N-Ligand | Etherification of the ethanol group with a phosphine-containing moiety. | Cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation, hydroformylation. |

| S,N-Ligand | Conversion of the alcohol to a thiol or thioether. | Asymmetric catalysis, oxidation reactions. |

| N,N'-Ligand | Reaction of the pyrimidine nitrogen and the ethanol group with another nitrogen-containing fragment. | Polymerization, oxidation catalysis. |

Organocatalytic Applications

The field of organocatalysis, which utilizes small organic molecules as catalysts, presents another avenue for the application of this compound. The presence of both a Lewis basic pyrimidine ring and a hydrogen-bond-donating ethanol group within the same molecule opens up possibilities for its use in various organocatalytic transformations.

Although specific research on the organocatalytic activity of this compound is limited, related structures have demonstrated catalytic potential. For example, pyridine-N-oxides have been shown to be effective catalysts for phosphorylation reactions of alcohols. This suggests that the pyrimidine core in this compound, with its distinct electronic properties, could potentially catalyze a range of reactions, including acyl-transfer and aldol-type reactions. The bifunctional nature of the molecule could allow for synergistic activation of both the electrophile and the nucleophile in a reaction.

Development of Chemical Sensors and Probes

The development of novel chemical sensors and probes is critical for environmental monitoring, industrial process control, and analytical chemistry. The unique electronic and structural features of this compound make it an attractive scaffold for the design of such sensory materials.

Chemoresponsive Material Synthesis

Chemoresponsive materials are designed to exhibit a detectable change in their physical or chemical properties upon interaction with a specific analyte. The pyrimidine ring in this compound can be functionalized to create polymers and materials that are sensitive to various chemical stimuli.

The bromo-substituent on the pyrimidine ring is particularly useful as it provides a reactive site for cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions allow for the straightforward incorporation of chromophoric or fluorophoric units into the molecule. The resulting materials can exhibit changes in their optical properties, such as color or fluorescence, in the presence of specific analytes.

For example, by coupling a fluorescent dye to the pyrimidine ring, a new material could be synthesized that shows a change in its fluorescence emission upon binding to a metal ion or an organic molecule. The ethanol group can also be used to polymerize the molecule, leading to the formation of chemoresponsive polymers with pyrimidine units as side chains.

Table 2: Potential Chemoresponsive Materials from this compound

| Material Type | Synthetic Approach | Potential Sensing Application |

| Fluorescent Polymer | Polymerization of the ethanol group after functionalization of the pyrimidine ring with a fluorophore. | Detection of metal ions, anions, or small organic molecules in solution. |

| Chromophoric Gel | Incorporation into a polymer gel network via the ethanol functionality. | Visual detection of pH changes or the presence of specific vapors. |

| Self-Assembled Monolayer | Anchoring onto a surface through the ethanol group for surface-based sensing. | Electrochemical or optical sensing of analytes at interfaces. |

Development of Analytical Reagents

In analytical chemistry, reagents are used to detect, identify, or quantify chemical substances. This compound can serve as a precursor for the synthesis of highly specific analytical reagents. The ability to modify both the pyrimidine ring and the ethanol side chain allows for the tailored design of reagents for various analytical techniques.

For instance, the pyrimidine nitrogen atoms can act as a binding site for metal ions, and this interaction can be coupled to a signaling unit attached via the bromo-position or the ethanol group. This could lead to the development of new colorimetric or fluorometric reagents for the detection of trace metals in environmental or biological samples.

While direct applications of this compound as an analytical reagent are not yet established, the broader family of pyrimidine derivatives has been successfully used in the creation of fluorescent probes for various analytical purposes. A notable example is a pyrimidine-based sensor developed for the detection of bacteria, highlighting the potential of the pyrimidine scaffold in analytical applications.

Emerging Research Frontiers and Future Directions in the Chemistry of 2 5 Bromopyrimidin 2 Yl Ethanol

Exploration of Novel Synthetic Methodologies

The synthesis of 2-(5-Bromopyrimidin-2-yl)ethanol and its derivatives is a critical area of research, as efficient and versatile synthetic routes are essential for unlocking its full potential. While traditional methods exist, the focus is shifting towards more sustainable and efficient strategies.

One established method for the synthesis of related 5-bromopyrimidines involves the reaction of dibromodifuranone with formamide. chemicalbook.com However, current research is exploring greener and more direct approaches. For instance, multicomponent reactions, which allow for the construction of complex molecules in a single step, are being investigated for the synthesis of various pyrimidine (B1678525) derivatives. mdpi.comorganic-chemistry.org A potential future direction could involve a one-pot synthesis of this compound from simple precursors, possibly utilizing a catalytic system.

Furthermore, the synthesis of 2-(heteroaryl)ethanol derivatives, in general, has seen significant advancements. Methods like the Heck coupling reaction followed by selective reduction have been employed for the synthesis of compounds like 2-thiopheneethanol. patsnap.comgoogle.com Adapting such methodologies to the pyrimidine system could provide a novel and efficient route to this compound. Another promising avenue is the direct synthesis from aryl methyl ethers, CO2, and H2, a method that has been demonstrated for the synthesis of ethanol (B145695) from lignin (B12514952) derivatives. rsc.org

Future research will likely focus on developing catalytic systems that are not only efficient but also environmentally benign. The use of earth-abundant metal catalysts and solvent-free or aqueous reaction conditions are key trends that will shape the synthesis of this important molecule.

Advanced Functionalization Strategies for Enhanced Material Properties

The functionalization of the this compound scaffold is key to tuning its properties for specific applications. The presence of the bromine atom at the 5-position and the hydroxyl group of the ethanol side chain provide two distinct handles for chemical modification.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of 5-bromopyrimidines. rsc.orgnobelprize.orglibretexts.org These reactions, including Suzuki, Stille, and Sonogashira couplings, allow for the introduction of a wide variety of substituents at the 5-position, such as aryl, heteroaryl, and alkynyl groups. rsc.orgresearchgate.net This versatility enables the synthesis of a vast library of derivatives with tailored electronic and photophysical properties, which are crucial for applications in materials science, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels of the resulting molecules.

Late-stage functionalization (LSF) is another emerging area that holds significant promise. nih.govrsc.org This strategy allows for the modification of complex molecules at a late stage of the synthesis, providing rapid access to a diverse range of analogs. For this compound, LSF could be employed to introduce functional groups onto the pyrimidine ring or the ethanol side chain, further expanding the accessible chemical space.